An In-depth Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea (CAS No. 207919-03-7)
An In-depth Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea (CAS No. 207919-03-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea, a halogenated and trifluoromethyl-substituted phenylthiourea derivative of significant interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, spectral characterization, potential applications, and safety considerations, offering a valuable resource for professionals in drug discovery and chemical research.
Chemical Identity and Physicochemical Properties
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea, identified by the CAS number 207919-03-7, is a synthetic organic compound with the molecular formula C₈H₆ClF₃N₂S.[1] Its molecular weight is 254.66 g/mol .[1] The structure features a phenyl ring substituted with both a chlorine atom and a trifluoromethyl group, linked to a thiourea moiety. This combination of functional groups imparts specific electronic and lipophilic properties that are crucial for its biological activity and chemical reactivity.
Table 1: Physicochemical Properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea
| Property | Value | Source |
| CAS Number | 207919-03-7 | [1] |
| Molecular Formula | C₈H₆ClF₃N₂S | [1] |
| Molecular Weight | 254.66 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Melting Point | 139-141 °C | [1] |
| Synonyms | N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea | [1] |
Synthesis and Mechanism
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea typically proceeds through the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate thiocyanate source or by the reaction of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate serves as a key intermediate, readily undergoing nucleophilic attack by an amine.
Synthesis of the Isothiocyanate Intermediate
The precursor, 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, can be synthesized from the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. A common method involves the use of thiophosgene or a related reagent.
General Synthesis of Phenylthiourea Derivatives
A general and reliable method for the synthesis of substituted phenylthioureas involves the reaction of the corresponding aniline with ammonium thiocyanate in the presence of an acid, followed by reflux.[2] Another common approach is the reaction of a phenyl isothiocyanate with an amine in a suitable solvent like toluene.[3]
Diagram 1: General Synthetic Pathway
Caption: General synthetic route to 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea.
Detailed Experimental Protocol (Prophetic)
The following is a representative, prophetic protocol based on established methods for analogous compounds.[3]
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
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Dichloromethane
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Hexane
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Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford pure 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (Ar-H): δ 7.5-8.0 ppm (multiplets). NH₂ protons: δ ~7.0-8.0 ppm (broad singlet). NH proton: δ ~9.5-10.5 ppm (broad singlet). |
| ¹³C NMR | C=S: δ ~180-185 ppm. Aromatic carbons: δ ~120-140 ppm. CF₃: quartet, characteristic chemical shift and C-F coupling. |
| FTIR (cm⁻¹) | N-H stretching: ~3100-3400. C=S stretching: ~1250-1350. C-F stretching: ~1100-1300. Aromatic C-H stretching: ~3000-3100. |
| Mass Spec (m/z) | [M]+ at ~254, with characteristic isotopic pattern for chlorine. Fragmentation pattern would show loss of NH₂, SH, and cleavage of the phenyl-thiourea bond. |
Potential Applications and Mechanism of Action
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, often leading to improved pharmacological properties.[3]
Antimicrobial and Anticancer Potential
Numerous studies have demonstrated the potent antimicrobial and anticancer activities of trifluoromethyl-substituted phenylthiourea derivatives.[4][6] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death.
The anticancer potential of these compounds is also an active area of research. While the exact mechanisms are diverse and often cell-line specific, they can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.
Diagram 3: Potential Mechanism of Antibacterial Action
Caption: Postulated mechanism of antibacterial action.
Other Potential Applications
Beyond medicinal applications, thiourea derivatives are utilized in various fields:
-
Organocatalysis: As hydrogen bond donors to activate substrates and stabilize transition states.[7]
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Corrosion Inhibitors: Due to their ability to adsorb onto metal surfaces.
-
Chemical Sensors: For the detection of specific ions and molecules.
Safety and Handling
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is classified as a hazardous substance. It is designated as a dangerous good for transport and is known to be toxic if swallowed.[1][8]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is a compound with significant potential, particularly in the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and its biological activity is supported by extensive research on related compounds. Further investigation into its specific pharmacological profile and mechanism of action is warranted to fully realize its potential in drug discovery and other scientific applications. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
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Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8824. Available at: [Link]
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Chiscop, E., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1948. Available at: [Link]
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Yusof, M. S. M., et al. (2013). 1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. Available at: [Link]
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Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. Available at: [Link]
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Zhang, Z., Bao, Z., & Xing, H. (2017). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Chemical Society Reviews, 46(23), 7383-7401. Available at: [Link]
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Alizada, R., & Arslan, H. (2021). Experimental and theoretical studies of a thiourea derivative: 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea. Journal of Molecular Structure, 1225, 129113. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 26(11), 3183. Available at: [Link]
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